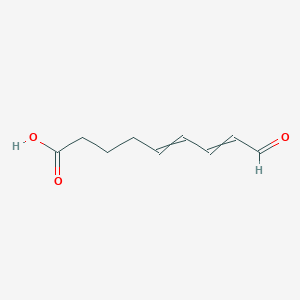
9-Oxonona-5,7-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxonona-5,7-dienoic acid is a fatty acid derivative known for its role in the chemical defense mechanisms of certain marine algae. This compound is characterized by its unique structure, which includes a conjugated diene and a keto group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxonona-5,7-dienoic acid typically involves the oxidation of unsaturated fatty acids. One common method includes the autoxidation of linoleic acid, which leads to the formation of this compound along with other oxidized products . The reaction conditions often involve the presence of oxygen and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in controlled laboratory settings using advanced chemical synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxonona-5,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidized products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen, catalysts like transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, each with distinct chemical properties .
Aplicaciones Científicas De Investigación
9-Oxonona-5,7-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in the chemical defense mechanisms of marine algae against herbivores.
Industry: Limited industrial applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of 9-oxonona-5,7-dienoic acid involves its interaction with biological membranes and enzymes. The compound can inhibit the feeding behavior of herbivorous amphipods by disrupting their digestive processes. This is achieved through the compound’s ability to interfere with enzyme activity and membrane integrity, leading to reduced herbivory .
Comparación Con Compuestos Similares
9-Oxononanoic acid: Another oxidized fatty acid with similar structural features but lacking the conjugated diene.
Linoleic acid: The precursor to 9-oxonona-5,7-dienoic acid, which undergoes autoxidation to form the compound.
Other oxidized fatty acids: Various oxidized derivatives of unsaturated fatty acids with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a conjugated diene and a keto group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research in chemical ecology and lipid biochemistry .
Propiedades
Número CAS |
557104-77-5 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
9-oxonona-5,7-dienoic acid |
InChI |
InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7-9(11)12/h1-2,4,6,8H,3,5,7H2,(H,11,12) |
Clave InChI |
ZYUGXBZTUPRCQT-UHFFFAOYSA-N |
SMILES canónico |
C(CC=CC=CC=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


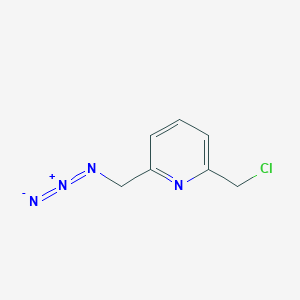
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
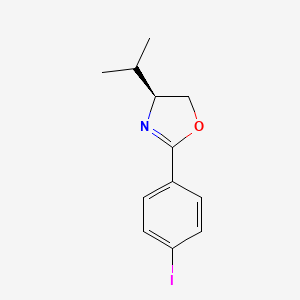
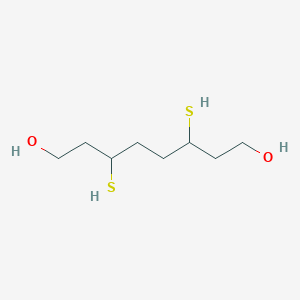
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
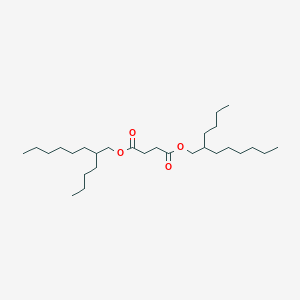
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
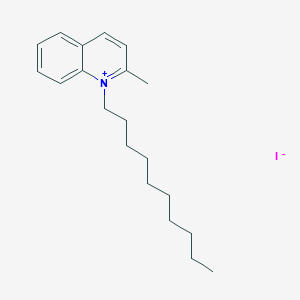
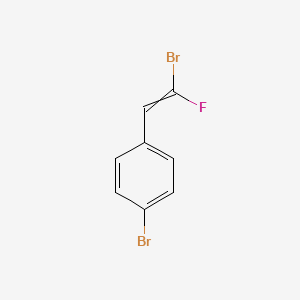
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
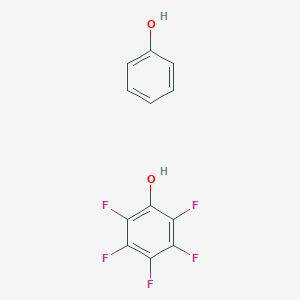

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
